

Lifirafenib pharmacokinetic parameters validation human studies

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Compound Focus: Lifirafenib

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Lifirafenib Pharmacokinetic Parameters from a Human Study

A 2019 clinical trial developed and validated a sensitive HPLC-MS/MS method to determine **Lifirafenib** concentrations in human plasma and urine from Chinese patients with locally advanced or metastatic solid tumors. The key pharmacokinetic parameters and method validation data are summarized below [1].

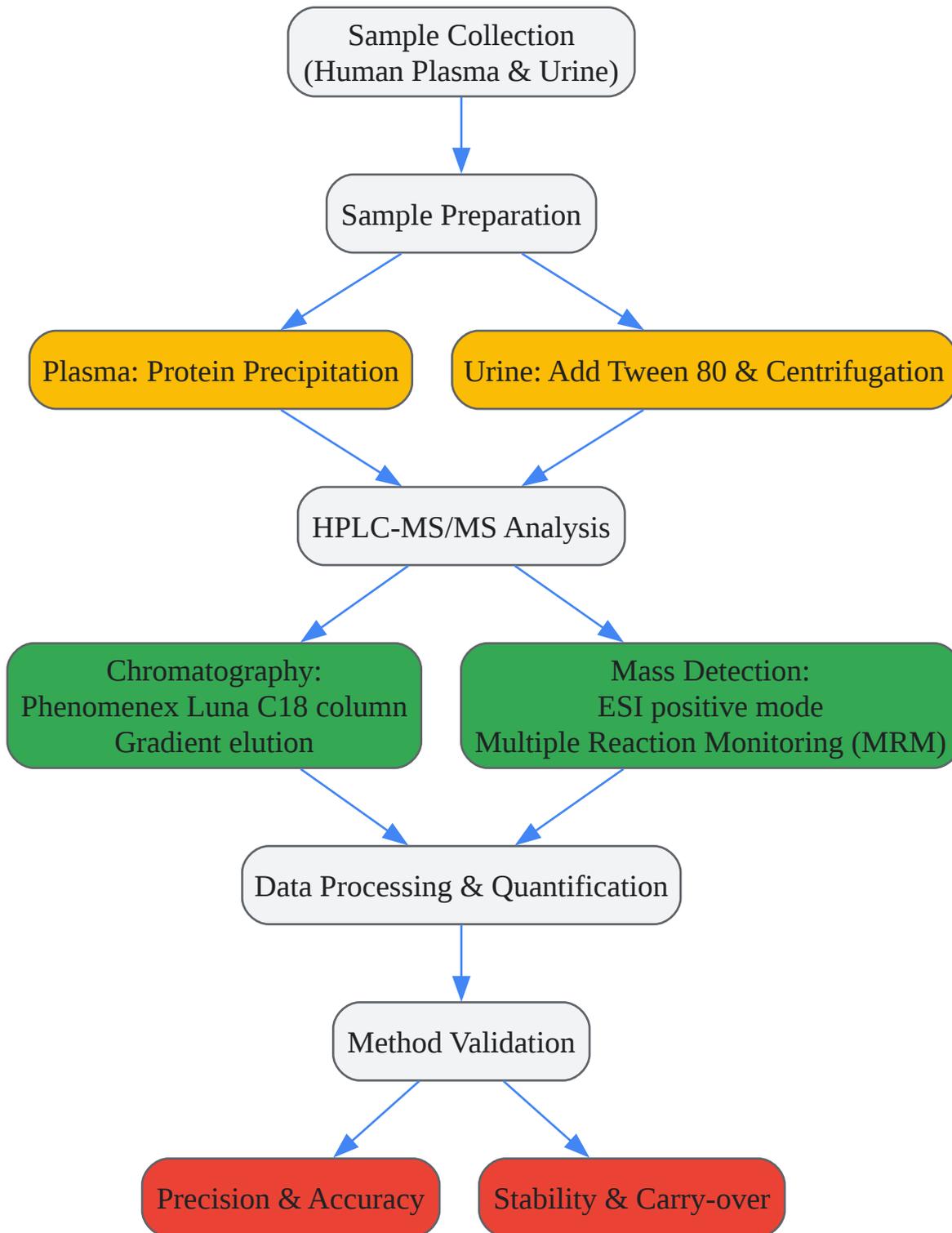
Table: Validated HPLC-MS/MS Method & Pharmacokinetic Parameters for Lifirafenib [1]

Parameter	Details
Biological Matrix	Human plasma and urine
Analytical Method	High-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS)

| **Linear Range** | Plasma: 10 - 10,000 ng/mL Urine: 1 - 200 ng/mL | | **Precision** | Inter-assay and intra-assay precision: < 15% | | **Accuracy** | Within $\pm 15\%$ | | **Sample Processing** | Plasma: Protein precipitation Urine: Addition of Tween 80 (to prevent adsorption), then centrifugation | | **Key Application** | Clinical pharmacokinetic study |

Experimental Protocol for Pharmacokinetic Analysis

The following workflow details the experimental methodology used in the study [1]:



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Context and Comparison with Other RAF Inhibitors

Lifirafenib is a novel small molecule dual inhibitor that targets both mutant **BRAF kinase** and the **epidermal growth factor receptor (EGFR)** [1] [2]. This dual action is designed to overcome a common resistance mechanism seen with first-generation BRAF inhibitors like vemurafenib, which can lead to reactivation of the MAPK signaling pathway through EGFR [2].

While the search results do not contain direct head-to-head pharmacokinetic comparisons with other RAF inhibitors (like sorafenib), the following table summarizes the distinct mechanistic properties of **Lifirafenib** and a next-generation panRAF inhibitor, Brimarafenib, for context.

Table: Comparison of Lifirafenib and Brimarafenib Mechanisms

Feature	Lifirafenib (BGB-283)	Brimarafenib (BGB-3245)
Primary Target	BRAF kinase (V600E) & EGFR [1] [2]	Pan-RAF inhibitor (various BRAF mutations, CRAF) [3]
Key Mechanism	Dual kinase inhibition; prevents EGFR feedback reactivation [2]	Inhibits RAF dimerization [3]
Combination Therapy	Studied with MEK inhibitor Mirdametinib [4]	Shows synergy with MEK inhibitor Mirdametinib [3]

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